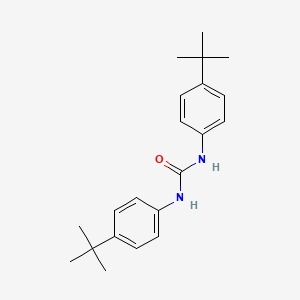![molecular formula C16H18N2 B14438711 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine CAS No. 80249-12-3](/img/structure/B14438711.png)
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller molecules are combined to form the larger indoloquinolizine structure. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .
Industrial production methods may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
Chemical Reactions Analysis
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Mechanism of Action
The mechanism of action of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity help elucidate its role in various biological processes .
Comparison with Similar Compounds
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Known for its use as a catalyst in various organic reactions.
2H-2,12-Methanoindolo[2,3-a]quinolizine-13-carboxylic acid: A related compound with different functional groups, leading to distinct chemical properties and applications.
2,5,5-Trimethyl-2,3,4,5,6,7-hexahydro-1H-2,4a-ethanonaphthalene: Another structurally similar compound used in different industrial applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for targeted research and applications.
Properties
CAS No. |
80249-12-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene |
InChI |
InChI=1S/C16H18N2/c1-2-4-14-12(3-1)13-6-8-17-7-5-11-9-15(17)16(13)18(14)10-11/h1-4,11,15H,5-10H2 |
InChI Key |
XPNJUBTWNWRGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC3=C4C2CC1CN4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)





![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
